Avenciguat's Mechanism of Action in Renal Fibrosis: A Technical Guide
Avenciguat's Mechanism of Action in Renal Fibrosis: A Technical Guide
Introduction
Chronic kidney disease (CKD) is a global health issue characterized by the progressive loss of kidney function. A common pathological hallmark of CKD, regardless of the underlying cause, is renal fibrosis. This process involves the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring of the kidney tissue, glomerulosclerosis, and tubulointerstitial fibrosis, which ultimately culminates in organ failure.[1][2] At the heart of the fibrotic process are activated myofibroblasts, which are the primary producers of ECM components like collagen.[1] Key signaling molecules, particularly transforming growth factor-beta (TGF-β), drive this pathological transformation.[1][3]
A critical signaling pathway implicated in both the regulation of vascular tone and the modulation of fibrotic processes is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.[4][5] In CKD, oxidative stress and inflammation often lead to impaired NO bioavailability and oxidation of the heme moiety of sGC, rendering the enzyme dysfunctional and unresponsive to NO.[4][6] This impairment disrupts downstream cGMP signaling, contributing to endothelial dysfunction, inflammation, and fibrosis.
Avenciguat (BI 685509) is a novel, potent, and orally active sGC activator being investigated for the treatment of CKD.[7][8] Unlike sGC stimulators that require the presence of the reduced heme group on sGC, sGC activators can directly activate the enzyme when it is in its oxidized, heme-free state.[6][9][10] This makes avenciguat a promising therapeutic agent to restore cGMP signaling in the oxidative environment characteristic of fibrotic kidneys.[6][11] This technical guide details the mechanism of action of avenciguat in renal fibrosis, summarizing preclinical data and outlining the experimental protocols used to elucidate its effects.
Core Mechanism of Action: Restoring the sGC-cGMP Pathway
The primary mechanism of action of avenciguat is the direct, NO-independent activation of soluble guanylate cyclase.[11] In pathological conditions like renal fibrosis, increased oxidative stress leads to the oxidation and loss of the heme prosthetic group from sGC, making it insensitive to endogenous NO.[6][10] Avenciguat bypasses this limitation by binding to and activating this heme-free sGC, thereby restoring the catalytic conversion of guanosine triphosphate (GTP) to cGMP.[7][10][11]
The subsequent elevation in intracellular cGMP levels triggers a cascade of downstream effects that collectively counter the fibrotic process. These include:
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Vasodilation: Increased cGMP leads to the relaxation of vascular smooth muscle cells, which can improve renal blood flow and glomerular hemodynamics.[4]
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Anti-inflammatory Effects: The pathway has been shown to modulate immune responses and inflammation, key drivers of fibrosis.[6][10]
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Anti-proliferative Effects: cGMP signaling can inhibit the proliferation of mesangial cells and myofibroblasts, which are central to the development of glomerulosclerosis and interstitial fibrosis.[5]
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Direct Anti-fibrotic Effects: The pathway interferes with pro-fibrotic signaling, notably by antagonizing the TGF-β pathway, reducing the expression of fibrotic markers such as collagen, fibronectin, and laminin.[6][12]
Preclinical Evidence of Anti-Fibrotic Efficacy
Avenciguat has demonstrated significant renal protection and anti-fibrotic activity in multiple preclinical models of kidney injury and disease.[11] The data from these key studies are summarized below.
| Animal Model | Treatment & Dosage | Key Findings | Reference |
| Rat Unilateral Ureteral Obstruction (UUO) | Avenciguat (30 mg/kg, p.o.) for 7 days | Dose-dependently reduced tubulointerstitial fibrosis. | [7][11] |
| ZSF1 Rat (Model of Diabetic Kidney Disease) | Avenciguat (1, 3, 10, 30 mg/kg/day, p.o.) + Enalapril (3 mg/kg/day) | Dose-dependently reduced proteinuria and the incidence of glomerular sclerosis. | [7][11] |
| Diabetic db/db Mouse | Avenciguat (Low & High Dose) | Slowed the progression of glomerulosclerosis and liver fibrosis; reduced renal production of fibronectin, type-IV collagen, and laminin. | [4][12][13] |
| Bleomycin-induced Fibrosis (Mouse) | Avenciguat | Demonstrated anti-fibrotic effects on dermal and pulmonary fibrosis. | [6][14] |
Detailed Experimental Protocols
The findings summarized above were generated using established and validated preclinical models of fibrosis and kidney disease. The methodologies for two key models are detailed here.
The UUO model is a widely used method to induce rapid and progressive tubulointerstitial fibrosis.
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Animal Model: Male Sprague-Dawley rats.
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Surgical Procedure: Under anesthesia, the left ureter is ligated at two points using non-absorbable suture, effectively obstructing urine flow and inducing fibrotic injury in the ipsilateral kidney. The contralateral kidney serves as an internal control.
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Treatment Protocol: Avenciguat (e.g., 30 mg/kg) or vehicle is administered orally (p.o.) once daily, typically starting on the day of surgery and continuing for the duration of the study (e.g., 7 days).[7][11]
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Endpoint Analysis:
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Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (a direct measure of fibrosis).
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Immunohistochemistry: Staining for key fibrotic markers such as Alpha-Smooth Muscle Actin (α-SMA) to identify activated myofibroblasts and Collagen I/III.
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Gene Expression Analysis (qPCR): RNA is extracted from kidney tissue to quantify the mRNA levels of pro-fibrotic genes (e.g., Tgfb1, Col1a1, Ctgf, Acta2).
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The ZSF1 rat is a model of metabolic syndrome, obesity, and type 2 diabetes that develops progressive diabetic nephropathy, including proteinuria and glomerulosclerosis.
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Animal Model: Obese male ZSF1 rats.
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Treatment Protocol: Treatment is typically initiated after the onset of disease (e.g., at 20 weeks of age). Avenciguat (e.g., 1, 3, 10, 30 mg/kg/day) is co-administered with a standard-of-care agent like an ACE inhibitor (e.g., enalapril) to reflect a more clinical setting.[7][11] Dosing is performed daily via oral gavage for a specified period (e.g., 8-12 weeks).
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Endpoint Analysis:
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Metabolic Monitoring: Body weight, blood glucose, and food/water intake are monitored regularly.
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Renal Function: Proteinuria is assessed by measuring the urine albumin-to-creatinine ratio (UACR) from urine samples collected periodically in metabolic cages.
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Histopathology: At the end of the study, kidneys are collected for histological analysis. Periodic acid-Schiff (PAS) staining is used to assess the degree of glomerulosclerosis. The incidence and severity of glomerular lesions are scored by a pathologist blinded to the treatment groups.[7][11]
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Conclusion
Avenciguat demonstrates a robust, multi-faceted mechanism of action against renal fibrosis. By directly activating oxidized, heme-free sGC, it restores the production of cGMP in the NO-deficient and high-oxidative-stress environment of the diseased kidney.[4][6][11] This restoration of the sGC-cGMP signaling pathway leads to vasodilatory, anti-inflammatory, and direct anti-fibrotic effects.[4][5] Preclinical studies utilizing rigorous experimental models like the UUO and ZSF1 rat have provided strong quantitative evidence that avenciguat can attenuate tubulointerstitial fibrosis, reduce glomerulosclerosis, and decrease the expression of key pro-fibrotic markers, supporting its development as a novel therapy for chronic kidney disease.[7][11]
References
- 1. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 2. Kidney fibrosis: from mechanisms to therapeutic medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel soluble guanylate cyclase activator, avenciguat, in combination with empagliflozin, protects against renal and hepatic injury in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-fibrotic effects of soluble guanylate cyclase stimulators and activators: A review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Effect of Avenciguat on Albuminuria in Patients with CKD: Two Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A novel soluble guanylate cyclase activator, avenciguat, in combination with empagliflozin, protects against renal and hepatic injury in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Avenciguat: a novel soluble guanylate cyclase activator that affects multiple cell types to inhibit IFN-1 signalling and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
